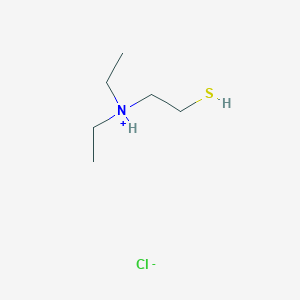

Diethyl(2-sulfanylethyl)azanium;chloride

説明

Diethyl(2-sulfanylethyl)azanium;chloride (IUPAC name: diethyl(2-sulfanylethyl)azanium chloride), also known as diethylaminoethanethiol hydrochloride or diethyl(2-mercaptoethyl)ammonium chloride, is a quaternary ammonium compound with the molecular formula C₆H₁₆NS⁺·Cl⁻ . It consists of a diethylamino group bonded to an ethylthiol moiety, with a chloride counterion. Its molecular structure distinguishes it from other azanium chlorides, particularly in terms of solubility, stability, and biological activity.

特性

CAS番号 |

185463-71-2 |

|---|---|

分子式 |

C6H16ClNS |

分子量 |

169.72 g/mol |

IUPAC名 |

diethyl(2-sulfanylethyl)azanium;chloride |

InChI |

InChI=1S/C6H15NS.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H |

InChIキー |

QAXLTZBBDSDRPW-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC)CCS.[Cl-] |

正規SMILES |

CC[NH+](CC)CCS.[Cl-] |

他のCAS番号 |

1942-52-5 |

ピクトグラム |

Irritant |

同義語 |

2-DIETHYLAMINO ETHANETHIOL HCL |

製品の起源 |

United States |

類似化合物との比較

Choline Chloride

Structure: (2-Hydroxyethyl)trimethylazanium chloride (C₅H₁₄NO⁺·Cl⁻) . Key Differences:

- Functional Group : Choline chloride features a hydroxyl (-OH) group instead of a thiol (-SH), making it more polar and less reactive toward oxidation.

- Applications : Primarily used as a nutrient supplement in animal feed and a precursor for acetylcholine synthesis. Its hydroxyl group enhances water solubility, making it suitable for biological systems .

- Toxicity : Generally recognized as safe (GRAS) in regulated doses, unlike thiol-containing compounds, which may require stricter handling .

| Property | Diethyl(2-sulfanylethyl)azanium;chloride | Choline Chloride |

|---|---|---|

| Functional Group | -SH | -OH |

| Solubility in Water | Moderate (thiol reduces polarity) | High |

| Primary Use | Chemical synthesis, ligand chemistry | Animal feed, neurotransmission |

| Reactivity | Oxidizes to disulfides | Stable in aqueous media |

Benzethonium Chloride

Structure: Benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium chloride (C₂₇H₄₂NO₂⁺·Cl⁻) . Key Differences:

- Substituents : Benzethonium has a bulky aromatic benzyl group and a long alkyl chain, enhancing its lipophilicity and surfactant properties.

- Applications : Widely used as an antimicrobial agent in disinfectants and preservatives due to its ability to disrupt microbial membranes .

- Toxicity: Higher toxicity compared to simpler azanium chlorides, limiting its use to non-ingestible products.

| Property | Diethyl(2-sulfanylethyl)azanium;chloride | Benzethonium Chloride |

|---|---|---|

| Molecular Complexity | Simple (diethyl + thiol) | Complex (aromatic + alkyl) |

| Lipophilicity | Moderate | High |

| Primary Use | Chemical intermediates | Antimicrobials |

Acetylcholine Chloride

Structure: 2-Acetyloxyethyl(trimethyl)azanium chloride (C₇H₁₆NO₂⁺·Cl⁻) . Key Differences:

- Functional Group : Contains an acetyloxy (-OCOCH₃) group, enabling hydrolysis to choline in biological systems.

- Applications : Critical in neurotransmission; used medically to treat conditions like glaucoma and ileus .

- Stability : Susceptible to enzymatic hydrolysis, unlike the more stable thiol-based compound.

| Property | Diethyl(2-sulfanylethyl)azanium;chloride | Acetylcholine Chloride |

|---|---|---|

| Bioactivity | Limited | High (neurotransmitter) |

| Stability in Water | Stable | Hydrolyzes rapidly |

| Synthetic Utility | Ligand, reducing agent | Pharmaceutical precursor |

Benzoxonium Chloride

Structure: Benzyl-dodecyl-bis(2-hydroxyethyl)azanium chloride (C₂₃H₄₂NO₂⁺·Cl⁻) . Key Differences:

- Substituents : Combines a benzyl group with two hydroxyethyl chains , enhancing surfactant properties.

- Applications : Used in antiseptic formulations for topical use, leveraging its dual hydrophilic-lipophilic balance .

| Property | Diethyl(2-sulfanylethyl)azanium;chloride | Benzoxonium Chloride |

|---|---|---|

| Hydrophilic Groups | Thiol (-SH) | Hydroxyethyl (-OH) |

| Primary Use | Chemical synthesis | Topical antiseptics |

Physicochemical and Functional Contrasts

- Reactivity : The thiol group in Diethyl(2-sulfanylethyl)azanium;chloride enables nucleophilic substitution and metal coordination, unlike the hydroxyl or acetyloxy groups in choline and acetylcholine derivatives .

- Solubility : Thiols reduce overall polarity compared to hydroxylated analogs, affecting solubility in aqueous vs. organic phases .

- Thermal Stability : Quaternary ammonium salts with aromatic or bulky substituents (e.g., benzethonium) exhibit higher thermal stability due to reduced molecular mobility .

Industrial and Research Implications

- Diethyl(2-sulfanylethyl)azanium;chloride is niche in applications requiring thiol-mediated reactions, such as polymer crosslinking or nanoparticle synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。